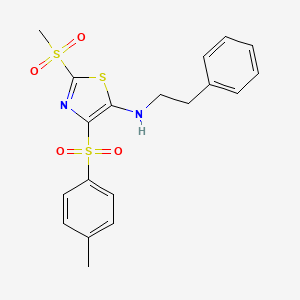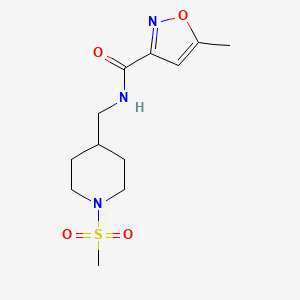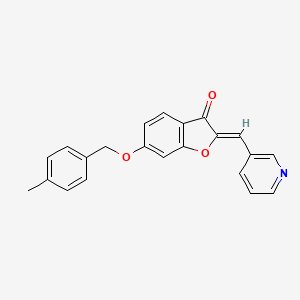
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a chemical compound with a complex molecular structure. It is commonly known as MPOB-Pyridine and has been studied extensively for its potential applications in scientific research. In
作用機序
The mechanism of action of MPOB-Pyridine is not fully understood. However, it has been proposed that MPOB-Pyridine exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. MPOB-Pyridine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPOB-Pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Additionally, MPOB-Pyridine has been found to exhibit anti-metastatic activity and has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
MPOB-Pyridine has several advantages for lab experiments. It is a potent anti-cancer agent that exhibits a range of biochemical and physiological effects. Additionally, MPOB-Pyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of MPOB-Pyridine in lab experiments. It is a complex molecule that requires a multi-step synthesis process, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of MPOB-Pyridine. One potential direction is to further investigate its mechanism of action and the pathways involved in its anti-cancer and anti-inflammatory activity. Another potential direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and toxicity of MPOB-Pyridine in humans.
合成法
MPOB-Pyridine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-hydroxybenzaldehyde, which is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde. The resulting product is then subjected to a series of reactions involving the use of different reagents and catalysts to obtain the final product, MPOB-Pyridine.
科学的研究の応用
MPOB-Pyridine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. MPOB-Pyridine has also been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, MPOB-Pyridine has been found to exhibit antioxidant activity and has been shown to scavenge free radicals.
特性
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-6-16(7-5-15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-17-3-2-10-23-13-17/h2-13H,14H2,1H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFGDZKTTZRAL-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)
![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)

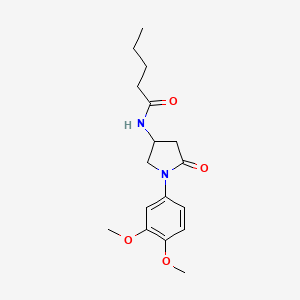
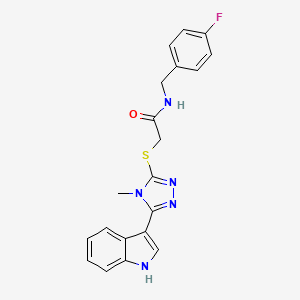

![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
